molecular formula C37H65NO7 B1245541 5-[1-[5-[2-(Dimethylamino)hexyl]oxolan-2-yl]propyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione

5-[1-[5-[2-(Dimethylamino)hexyl]oxolan-2-yl]propyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione

Cat. No. B1245541
M. Wt: 635.9 g/mol
InChI Key: ASGUSSBAORRPPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[1-[5-[2-(Dimethylamino)hexyl]oxolan-2-yl]propyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione is a natural product found in Streptomyces tauricus with data available.

Scientific Research Applications

Stereochemistry and Spectroscopic Analysis

Research has revealed the stereochemistry and complete 1H and 13C NMR spectroscopic data assignments of compounds related to the given chemical structure. This includes compounds like (3S,7R,13S)-6-[2-(dimethylamino)-3-phenylpropanoyl]-19-methoxy-2-oxa-6,9,15-triazatetracyclo[16.3.1.03,7. 09,13]docosa-1-(22),16,18,20-tetraene-8,14-dione, which have been previously determined mainly based on mass spectrometric data (Nisar et al., 2010).

Reaction Mechanism Studies

The study of the mechanism of reactions involving NH-acidic heterocycles and compounds like 3-(Dimethylamino)-2,2-dimethyl-2H-azirine is crucial. This research helps in understanding the behavior of such complex molecules during chemical reactions and their potential applications in various fields (Ametamey, Hollenstein, & Heimgartner, 1988).

Rearrangement and Labeling Studies

Research involving the rearrangement of acyloxycarbenes to 1,2-diones, as well as the fate of carbonyl-18O in such rearrangements, offers insights into the complex behaviors of organic compounds under various conditions. Such studies are crucial for understanding the stability and reactivity of these compounds (Brown, Browne, & Eastwood, 1983).

Synthesis and X-ray Crystallography

The synthesis of complex molecules like 1,8,8-Trimethyl-6,10-dioxaspiro[4.5]dec-2-ene-1-ethanol and the study of their structures through X-ray crystallography are significant. These studies provide a deeper understanding of the molecular structure and potential applications of such compounds in various scientific fields (Collins, Fallon, & McGeary, 1994).

Cytotoxic Potential and Antimicrobial Studies

Research into the synthesis of novel precursors of oxazolidinone analogues of chloroquinoline and their evaluation for antimicrobial and cytotoxic potential is a significant area of study. Such research can lead to the development of new drugs and therapeutic agents (Devi et al., 2013).

Conformational Analysis

Studies involving the conformational analysis of tetrazole-containing macrocycles provide insights into the flexibility and potential binding capabilities of these molecules, which can be crucial in drug design and other applications (Zubarev et al., 2001).

properties

Product Name

5-[1-[5-[2-(Dimethylamino)hexyl]oxolan-2-yl]propyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione

Molecular Formula

C37H65NO7

Molecular Weight

635.9 g/mol

IUPAC Name

5-[1-[5-[2-(dimethylamino)hexyl]oxolan-2-yl]propyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione

InChI

InChI=1S/C37H65NO7/c1-9-12-14-26(38(7)8)21-28-16-18-34(42-28)30(11-3)35-23(4)31-19-20-33(44-31)25(6)36(39)43-27(13-10-2)22-29-15-17-32(41-29)24(5)37(40)45-35/h23-35H,9-22H2,1-8H3

InChI Key

ASGUSSBAORRPPV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC1CCC(O1)C(CC)C2C(C3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)O2)C)CCC)C)C)N(C)C

synonyms

MS 282b
MS-282

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[1-[5-[2-(Dimethylamino)hexyl]oxolan-2-yl]propyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione
Reactant of Route 2
5-[1-[5-[2-(Dimethylamino)hexyl]oxolan-2-yl]propyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione
Reactant of Route 3
5-[1-[5-[2-(Dimethylamino)hexyl]oxolan-2-yl]propyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione
Reactant of Route 4
5-[1-[5-[2-(Dimethylamino)hexyl]oxolan-2-yl]propyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione
Reactant of Route 5
5-[1-[5-[2-(Dimethylamino)hexyl]oxolan-2-yl]propyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione
Reactant of Route 6
5-[1-[5-[2-(Dimethylamino)hexyl]oxolan-2-yl]propyl]-2,6,11-trimethyl-14-propyl-4,13,19,20-tetraoxatricyclo[14.2.1.17,10]icosane-3,12-dione

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